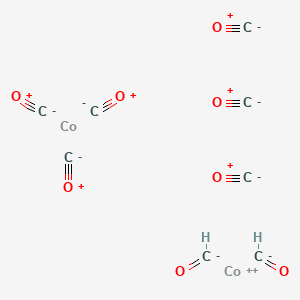
carbon monoxide;cobalt;cobalt(2+);methanone
Cat. No. B8277120
M. Wt: 343.96 g/mol
InChI Key: BXCQGSQPWPGFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04343722
Procedure details


0.76 g of dicobalt octacarbonyl, 0.3 g of various aromatic nitriles and 20 ml of m-xylene as a solvent were charged into a 100 ml eggplant type flask equipped with a reflux condenser and a gas inlet tube, and the air was thoroughly replaced while introducing nitrogen through the gas inlet tube. Thereafter, the flask was heated in an oil bath and the temperature of oil bath was elevated to 160° C. The flask was heated for 90 minutes under reflux conditions while passing nitrogen therethrough, and then the heating was discontinued and the flask was cooled to room temperature. The precipitate formed was directly transferred into a shaking type autoclave having a net capacity of 100 ml together with solvent m-xylene. After adding 10 g of isophthalonitrile and 10 ml of m-xylene thereto, the gas in the autoclave was replaced with nitrogen. After adding 10 ml of liquid ammonia thereto, hydrogen was fed up to a pressure of 260 kg/cm2 gage and the hydrogenation of isophthalonitrile was carried out at a reaction temperature of 100° C. until no absorption of hydrogen took place. The m-xylenediamine thus formed was analyzed by gas chromatography, the results as shown in Table 1 were obtained.


[Compound]
Name
liquid
Quantity
10 mL
Type
reactant
Reaction Step Two






[Compound]
Name
aromatic nitriles
Quantity
0.3 g
Type
solvent
Reaction Step Five

Name
Identifiers


|
REACTION_CXSMILES
|
C(#N)C1C=CC=C(C#[N:6])C=1.[NH3:11].[H][H].[C:14]1([CH3:21])[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[CH:15]=1>[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]>[C:14]1([CH3:21])[C:15]([NH2:6])=[C:16]([CH3:20])[C:17]([NH2:11])=[CH:18][CH:19]=1 |f:4.5.6.7.8.9.10.11.12.13|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC(C#N)=CC=C1)#N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Step Two
[Compound]
|
Name
|
liquid
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Step Five
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
|
Name
|
|
|
Quantity
|
0.76 g
|
|
Type
|
solvent
|
|
Smiles
|
[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]
|
[Compound]
|
Name
|
aromatic nitriles
|
|
Quantity
|
0.3 g
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser and a gas inlet tube
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
while introducing nitrogen through the gas inlet tube
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the flask was heated in an oil bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the temperature of oil bath was elevated to 160° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was heated for 90 minutes under reflux conditions
|
|
Duration
|
90 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate formed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the hydrogenation of isophthalonitrile was carried out at a reaction temperature of 100° C. until no absorption of hydrogen
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(C(=C(C(=CC1)N)C)N)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
